molecular formula C9H15NO2 B13113761 Ethyl 2-azaspiro[3.3]heptane-6-carboxylate

Ethyl 2-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B13113761
M. Wt: 169.22 g/mol
InChI Key: YRYOUQQHBAQWBH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Drug Discovery and Design

Spirocycles are unique structural motifs where two rings are joined by a single common atom. tandfonline.combldpharm.com This arrangement confers a distinct three-dimensional geometry, which is a major advantage in drug design as it allows for the precise spatial projection of functional groups to interact with complex biological targets like proteins. tandfonline.com The inherent rigidity of spirocycles, especially those composed of smaller rings, limits the number of possible conformations, which can optimize the orientation of binding elements and lead to enhanced potency and selectivity. tandfonline.comtandfonline.com

Furthermore, the incorporation of sp3-rich spirocyclic scaffolds often correlates with improved physicochemical properties. tandfonline.com Shifting from sp2-dominant flat structures to those with a higher fraction of sp3-hybridized carbons (Fsp3) can lead to increased aqueous solubility, better metabolic stability, and modulated lipophilicity (logP or logD), all of which are critical for a compound's success in clinical development. tandfonline.comtandfonline.combldpharm.com

Azaspiro[3.3]heptane as a Strained Spiro Heterocycle (SSH) Motif

Azaspiro[3.3]heptane, a scaffold containing two fused four-membered azetidine (B1206935) rings, is classified as a Strained Spiro Heterocycle (SSH). rsc.org The interest in such strained systems has risen continuously due to their potential as non-classical, three-dimensional bioisosteres. rsc.orgresearchgate.net The inclusion of small, strained rings results in a more rigid and dense molecular structure. rsc.org This rigidity and the well-defined spatial location of substituents provide predictable exit vectors, which can enhance selective interaction with biological targets. researchgate.net The development of synthetic routes to access these strained motifs has made them increasingly available for incorporation into drug discovery programs. researchgate.netnih.govnih.gov

Bioisosteric Role of Azaspiro[3.3]heptanes

Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. baranlab.org Azaspiro[3.3]heptane and its derivatives have proven to be effective bioisosteres for several common saturated six-membered heterocycles. tandfonline.comnih.govresearchgate.net This substitution can lead to significant improvements in drug-like properties. tandfonline.com

The 2-azaspiro[3.3]heptane motif was first proposed as a piperidine (B6355638) bioisostere in 2010. univ.kiev.uaenamine.net This substitution often leads to compounds with improved solubility and metabolic stability. univ.kiev.uaenamine.net A key advantage is that azaspiro[3.3]heptanes can often reduce lipophilicity despite the net addition of a carbon atom, an effect attributed to increased basicity. nih.gov However, for N-linked spiropiperidines, this replacement can result in increased lipophilicity (ΔlogD ≈ +0.2 to +0.5). nih.gov

In one notable example, the piperidine fragment in the local anesthetic drug Bupivacaine was replaced with a 1-azaspiro[3.3]heptane core. enamine.netnih.gov The resulting analogue demonstrated high activity, validating the bioisosteric potential of this scaffold. enamine.netnih.govresearchgate.net

Table 1: Physicochemical Property Changes with Piperidine Replacement

Parent Compound Piperidine Analogue Property Azaspiro[3.3]heptane Analogue Property Change
Generic N-linked scaffold logD7.4 logD7.4 ▲ +0.2 to +0.5 nih.gov
Generic C-linked scaffold logD7.4 logD7.4 ▼ -0.2 to -1.1 nih.gov

Azaspirocycles are frequently used to replace morpholine (B109124) rings to improve drug properties. tandfonline.com In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine for various azaspiro cycles, including 2-oxa-6-azaspiro[3.3]heptane, successfully lowered logD values. bldpharm.com This modification also improved metabolic stability and selectivity against the hERG channel. bldpharm.com

Another example involves the antibiotic Linezolid, where a spiro-morpholine analogue (a 2-oxa-6-azaspiro[3.3]heptane) was proposed as a more stable bioisostere to tackle non-oxidative metabolism. nih.gov This analogue retained its antibacterial activity against multiple strains. nih.gov

Table 2: Bioisosteric Replacement of Morpholine

Parent Compound Property of Morpholine Analogue Property of Azaspiro[3.3]heptane Analogue Change in logD7.4
MCHr1 Antagonist Lead High logD, Poor Selectivity Lower logD, Improved Selectivity bldpharm.com ▼ Lowered bldpharm.com
Linezolid (8a) Susceptible to Metabolism More Stable, Retained Activity nih.gov N/A

The replacement of piperazine (B1678402) with a diazaspiro[3.3]heptane core has been shown to modulate activity and selectivity. bldpharm.com In a prominent example, the piperazine moiety of the PARP inhibitor Olaparib was substituted with a 2,6-diazaspiro[3.3]heptane. bldpharm.com Although this led to a twofold reduction in potency, the selectivity for PARP-1 over other PARP family members increased significantly. bldpharm.com This change was also associated with reduced DNA damage and cytotoxicity. bldpharm.comacs.org However, in other cases, such as in the development of σ2 receptor ligands, replacing a piperazine with a diazaspiroalkane resulted in a loss of affinity for the target receptor. nih.gov This highlights that the suitability of this bioisosteric replacement is highly dependent on the specific molecular context. nih.gov

Table 3: Bioisosteric Replacement of Piperazine

Parent Compound Property of Piperazine Analogue Property of 2,6-Diazaspiro[3.3]heptane Analogue Outcome
Olaparib High Potency 2-fold Lower Potency bldpharm.com ▲ Increased Selectivity, ▼ Reduced Cytotoxicity bldpharm.com
Ciprofloxacin Standard Activity/Properties Advancement in Pharmacokinetics uniba.it ▲ Improved PK Profile uniba.it

The benefits of replacing six-membered rings like piperazines, piperidines, and morpholines with azaspirocycles—such as higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability—are also considered applicable to thiomorpholine (B91149) rings. tandfonline.com While specific examples are less common in the cited literature, the general principles of improving physicochemical and pharmacokinetic profiles through the introduction of a rigid, 3D azaspiro[3.3]heptane scaffold are expected to apply.

Comparison with Non-Strained Aliphatic Rings

The advantages of azaspiro[3.3]heptane scaffolds become apparent when compared to more traditional, non-strained aliphatic rings like cyclohexanes and piperidines. While six-membered rings are ubiquitous in pharmaceuticals, their conformational flexibility can be a drawback, potentially leading to lower binding affinity and off-target effects. Azaspiro[3.3]heptanes, by contrast, possess a more rigid structure. bldpharm.com

This rigidity can lead to improved metabolic stability. For instance, spirocyclic structures are often more resistant to oxidative enzymes compared to their monocyclic counterparts, a common weak point for piperidine-containing compounds. univ.kiev.ua Furthermore, the introduction of the spirocyclic core can favorably modulate physicochemical properties. Studies have shown that replacing a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane can significantly lower lipophilicity (logD) while increasing basicity (pKa), which can in turn reduce turnover in human liver microsomes without compromising permeability. nih.gov Non-planar aliphatic rings can also improve solubility by disrupting the intermolecular crystal-packing forces that are common with flat aromatic rings. thsci.com

Table 1: Comparative Properties of Azaspiro[3.3]heptane Scaffolds vs. Non-Strained Rings

Property Azaspiro[3.3]heptane Scaffolds Non-Strained Aliphatic Rings (e.g., Piperidine, Morpholine)
Conformation Rigid, conformationally restricted bldpharm.com Flexible, multiple chair/boat conformations
Three-Dimensionality High sp³ character, distinct 3D shape bldpharm.com Generally high sp³ character, but less defined spatial vectorization
Metabolic Stability Generally enhanced due to structural rigidity and lack of easily oxidized positions univ.kiev.uanih.gov Can be susceptible to enzymatic oxidation univ.kiev.ua
Physicochemical Profile Can offer lower lipophilicity and higher aqueous solubility nih.gov Properties are well-understood but can be suboptimal
Novelty Represents novel chemical space, offering opportunities for new intellectual property chemrxiv.org Well-explored chemical space

Unique Spatial and Conformational Properties of Azaspiro[3.3]heptanes

The defining feature of azaspiro[3.3]heptanes is their unique and highly constrained spatial arrangement. The spirocyclic fusion of two small rings creates a rigid framework with well-defined exit vectors for substituents. bldpharm.comchembk.com This limited conformational freedom is highly advantageous in drug design, as it allows for a more precise and predictable orientation of functional groups when interacting with a biological target. chembk.com This can lead to enhanced target selectivity and potency. bldpharm.com

The three-dimensional character of these scaffolds is a direct result of the central quaternary sp³-hybridized carbon atom. achemblock.com This structure ensures that substituents are projected into distinct regions of space, which is critical for optimizing ligand-receptor interactions. X-ray crystallography has confirmed the specific conformational details of these systems, providing a solid structural foundation for their use as building blocks in medicinal chemistry. univ.kiev.ua The inherent strain of the four-membered rings also imparts unique chemical reactivity that can be harnessed in synthesis. chembk.com

Overview of Ethyl 2-azaspiro[3.3]heptane-6-carboxylate as a Derivative

This compound (CAS Number: 2995296-25-6) is a key derivative of the parent 2-azaspiro[3.3]heptane scaffold. chembk.com It serves as a versatile synthetic building block for introducing the azaspiro[3.3]heptane core into more complex molecules. The structure features the core bicyclic system, with an ethyl ester functional group attached at the 6-position of the cyclobutane (B1203170) ring.

This compound is typically synthesized from its carboxylic acid precursor, 2-azaspiro[3.3]heptane-6-carboxylic acid. The nitrogen atom of the azetidine ring is often protected, for example with a tert-butoxycarbonyl (Boc) group, to allow for selective chemical manipulation at other positions. achemblock.comcymitquimica.com The resulting intermediate, 2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS Number: 1211526-53-2), is a widely used intermediate available from commercial suppliers. bldpharm.comachemblock.comcymitquimica.com The ethyl ester is then readily formed through standard esterification procedures.

The primary utility of this compound in medicinal chemistry is as a handle for further functionalization. The ester group can be easily hydrolyzed back to the carboxylic acid for amide bond formation or can be reduced to the corresponding alcohol, providing two different pathways for elaboration. This makes the compound a valuable tool for chemists looking to incorporate the beneficial properties of the azaspiro[3.3]heptane scaffold into potential drug candidates. researchgate.net Its role as a building block allows for the systematic exploration of the chemical space around this novel scaffold. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-azaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-3-9(4-7)5-10-6-9/h7,10H,2-6H2,1H3

InChI Key

YRYOUQQHBAQWBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CNC2

Origin of Product

United States

Synthetic Methodologies for Azaspiro 3.3 Heptane Core and Its Functionalization

Historical and Foundational Synthetic Protocols

The development of robust and scalable synthetic routes to azaspiro[3.3]heptanes has been crucial for their application in drug discovery. These compounds are considered valuable as bioisosteres for commonly used saturated heterocycles like piperidine (B6355638). researchgate.netuniv.kiev.ua

The research group of Professor Erick M. Carreira has been instrumental in developing foundational synthetic protocols for abiotic spiro[3.3]heptane building blocks. researchgate.netresearchgate.net Their work has enabled the preparation of a variety of azaspiro[3.3]heptanes, including those with multiple points for further chemical modification. nih.govnih.gov These synthetic routes are noted for their reliability and have been successfully applied on a preparative scale. researchgate.netresearchgate.net The Carreira group's contributions have significantly expanded the accessibility and functional diversity of the azaspiro[3.3]heptane family of compounds. researchgate.netethz.ch

Key Synthetic Approaches to the Azaspiro[3.3]heptane Skeleton

A cornerstone of azaspiro[3.3]heptane synthesis is the construction of the characteristic spirocyclic core. A prevalent and effective strategy involves a [2+2] cycloaddition reaction to form a key intermediate, which is then reduced to the final azaspiro[3.3]heptane structure.

Thermal [2+2] cycloaddition reactions are a powerful tool for the synthesis of four-membered rings. youtube.comnih.govnih.govrsc.org In the context of azaspiro[3.3]heptane synthesis, this reaction is employed to construct a spirocyclic β-lactam intermediate.

A key step in the synthesis of the 1-azaspiro[3.3]heptane core involves the thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate, also known as Graf's isocyanate. researchgate.net This reaction is particularly effective for creating the spirocyclic framework. The use of Graf's isocyanate is advantageous due to its high reactivity in [2+2] cycloadditions with alkenes to form N-chlorosulfonyl β-lactams.

The cycloaddition of an alkene with an isocyanate leads to the formation of a β-lactam, a four-membered cyclic amide. digitellinc.com In the synthesis of azaspiro[3.3]heptanes, the reaction between an exocyclic methylene (B1212753) cyclobutane (B1203170) derivative and an isocyanate yields a spirocyclic β-lactam. researchgate.net This intermediate contains the fused four-membered ring system that is characteristic of the azaspiro[3.3]heptane core. The Staudinger [2+2] ketene-imine cycloaddition is another notable method for synthesizing spiro-β-lactams. digitellinc.com

Table 1: Key Reactions in Azaspiro[3.3]heptane Synthesis

Step Reaction Type Reactants Product
1 Thermal [2+2] Cycloaddition Endocyclic Alkene + Graf's Isocyanate Spirocyclic β-Lactam
2 Reduction Spirocyclic β-Lactam Azaspiro[3.3]heptane

The final step in this common synthetic sequence is the reduction of the spirocyclic β-lactam ring. This transformation converts the amide functionality of the β-lactam into the amine of the azetidine (B1206935) ring, thus completing the formation of the azaspiro[3.3]heptane skeleton. researchgate.net Reagents such as alane (aluminum hydride) are effective for this reduction. researchgate.netrsc.org This reduction step is a crucial transformation that provides access to the desired saturated heterocyclic system.

Table 2: Summary of Synthetic Approach

Intermediate Key Transformation Final Product
Spirocyclic β-Lactam Reduction of the β-lactam ring Azaspiro[3.3]heptane

Reduction of Spirocyclic β-Lactam Rings

Use of Reducing Agents (e.g., Alane)

The reduction of precursor molecules is a critical step in the synthesis of the azaspiro[3.3]heptane core. Alane (AlH₃) is a notable reducing agent employed for this purpose. It is often generated in situ from precursors like lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) iastate.eduresearchgate.neteucass.eu.

In one synthetic approach, the reduction of spirocyclic β-lactams with alane yields 1-azaspiro[3.3]heptanes researchgate.net. This transformation is a key step in creating the core azaspiro[3.3]heptane structure. Similarly, the hydroalane reduction of a known azetidinone has been utilized to access the dichloride precursor for 2,6-diazaspiro[3.3]heptanes thieme-connect.de.

The choice of reducing agent can be crucial. For instance, the reduction of amino acids to their corresponding amino alcohols has been achieved using lithium aluminum hydride, which is often faster and more convenient than borane-methyl sulfide (B99878) (BMS) when functional group compatibility is not an issue orgsyn.org.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for the functionalization of the 2-azaspiro[3.3]heptane core. These reactions allow for the introduction of various substituents, which is essential for fine-tuning the physicochemical properties of the molecule for applications in drug design univ.kiev.ua. The 2-azaspiro[3.3]heptane scaffold contains diverse functional groups that enable its incorporation into bioactive compounds in a variety of ways univ.kiev.uaresearchgate.netuniv.kiev.ua.

A common approach involves the reaction of a nucleophile with an electrophilic center on the azaspiro[3.3]heptane ring or a substituent. For example, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids involves the construction of the four-membered rings through the ring closure of 1,3-bis-electrophiles with 1,1-C- or 1,1-N-bis-nucleophiles nih.gov.

Cyclization Strategies for Specific Azaspiro[3.3]heptane Derivatives

The construction of the strained spiro[3.3]heptane system relies on effective cyclization strategies. These methods are crucial for building the dual four-membered ring structure.

Azetidines as Starting Materials

Azetidines are valuable four-membered ring precursors for constructing azaspiro[3.3]heptane derivatives. One strategy involves the use of functionalized azetidines that can undergo subsequent cyclization to form the second ring of the spirocycle. For instance, a practical route to 2,6-diazaspiro[3.3]heptanes starts from a readily accessible aldehyde derived from an azetidine precursor thieme-connect.de. The cyclization to form the spirocyclic bisazetidines proceeds smoothly in the presence of a base thieme-connect.de.

The synthesis of azetidines themselves can be challenging due to ring strain researchgate.net. However, methods like intramolecular C(sp³)–H amination catalyzed by palladium(II) and Kulinkovich-type coupling have been developed to synthesize functionalized azetidines rsc.org.

Cyclization of Propargylic Alcohols to Azetidin-3-ones

While not a direct route to Ethyl 2-azaspiro[3.3]heptane-6-carboxylate, the cyclization of propargylic alcohols is a relevant strategy in the synthesis of related heterocyclic compounds, which can be precursors or analogues. Propargylic alcohols can be versatile synthons in the construction of nitrogen-containing heterocycles researchgate.netchemrxiv.org. For example, activated aziridines react with propargylic alcohols in an Sₙ2-type ring-opening, followed by intramolecular hydroamination to form 3,4-dihydro-2H-1,4-oxazines researchgate.netnih.gov. These types of cyclization cascades demonstrate the utility of propargylic alcohols in building complex heterocyclic systems.

Practical and Scalable Synthetic Processes

The development of practical and scalable synthetic routes is crucial for the application of this compound and its derivatives in areas like drug discovery nih.govnih.gov.

Optimization of Reaction Parameters (e.g., Alkylation)

Optimization of reaction parameters is key to achieving efficient and high-yielding syntheses. A prime example is the alkylation reaction used to form the azetidine ring in a route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane acs.org. In this process, the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) was optimized using a design of experiments (DOE) approach acs.org. The parameters investigated included the equivalents of reactants, equivalents of base (NaOH), temperature, and solvent volume acs.org. This optimization led to an isolated yield of 87% on a 100 g scale with high product purity acs.org.

Such optimization efforts are critical for making the synthesis of azaspiro[3.3]heptane derivatives cost-effective and amenable to large-scale production acs.orgresearchgate.net.

Data Tables

Table 1: Optimized Alkylation Reaction Parameters Data derived from the synthesis of a related oxa-azaspiro[3.3]heptane derivative.

ParameterLevels Investigated
Equivalents of 3,3-bis(bromomethyl)oxetane1 and 1.5
Equivalents of NaOH2 and 2.5
Temperature (°C)80 and 100
Volumes of Sulfolane5 and 10

Design of Experiments (DoE) in Synthetic Optimization

The optimization of synthetic routes for complex molecules like this compound and its derivatives is a multifaceted challenge where traditional "one variable at a time" (OVAT) methods often prove inefficient. nih.govsci-hub.se The Design of Experiments (DoE) methodology presents a powerful statistical approach to overcome these limitations by systematically varying multiple factors simultaneously. sci-hub.seacs.org This strategy not only accelerates process optimization but also provides a more comprehensive understanding of the interplay between different reaction parameters, such as temperature, concentration, reagent stoichiometry, and solvent choice. sci-hub.sersc.org

The primary advantage of DoE over the OVAT approach is its superior experimental efficiency and its ability to uncover interactions between variables that would otherwise be missed. nih.govsci-hub.seresearchgate.net For instance, a DoE study can reveal that the optimal temperature for a reaction is dependent on the concentration of a specific catalyst, an insight that is difficult to obtain by varying these factors independently. sci-hub.se By constructing a matrix of experiments, DoE allows for the modeling of a response surface across the entire reaction space, leading to a more robust and reliable optimal set of conditions. nih.govresearchgate.net This systematic approach eliminates researcher bias and can lead to the discovery of effective reaction conditions that might not be intuitively obvious. sci-hub.se

In the development of new synthetic methodologies, DoE can be applied in various stages, from initial screening of catalysts and solvents to fine-tuning the final reaction conditions for maximum yield and purity. sci-hub.sersc.orggalchimia.com For example, a fractional factorial design can be used for efficient factor screening to identify the most critical variables, which can then be optimized using a more focused response surface methodology. nih.govresearchgate.net The application of DoE has led to significant improvements in various chemical transformations, including enhanced reaction yields, reduced reaction times, and better impurity profiles. galchimia.comrsc.org While specific DoE studies for the synthesis of this compound are not extensively detailed in the public literature, the optimization of related 2-azaspiro[3.3]heptane derivatives for medicinal chemistry applications has been a key focus, suggesting that such statistical optimization methods are integral to developing viable synthetic routes for this class of compounds. nih.gov The principles of DoE are broadly applicable and provide a framework for efficiently refining the synthesis of this spirocyclic scaffold.

Below is an interactive table illustrating a hypothetical DoE setup for a key synthetic step, showing how multiple variables can be tested simultaneously.

ExperimentTemperature (°C)Concentration (M)Catalyst Loading (mol%)Stirring Speed (RPM)Observed Yield (%)
1250.1130045
2500.1150065
3250.5150055
4500.5130075
5250.1550060
6500.1530080
7250.5530070
8500.5550092

Flow Technology-Assisted Protocols

Flow chemistry, or continuous flow technology, has emerged as a transformative platform for chemical synthesis, offering significant advantages over conventional batch processing, particularly for the construction of complex molecular architectures like the azaspiro[3.3]heptane core. nih.govspirochem.com This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, especially when handling hazardous reagents or highly exothermic processes. syrris.comnih.gov

The application of flow chemistry is particularly valuable in the synthesis of spirocyclic compounds. For instance, the total synthesis of complex natural products like Spirodienal A and Spirangien A, which feature spirocyclic cores, has been significantly accelerated through the use of multi-step continuous flow processes. syrris.com These syntheses demonstrate the power of flow technology to enable reactions that are challenging in batch, such as those involving unstable intermediates or requiring rapid mixing and heat transfer. syrris.comresearchgate.net The modular nature of flow systems also facilitates the integration of in-line analysis, work-up, and purification steps, streamlining the entire synthetic sequence. spirochem.comresearchgate.net

More directly relevant to the azaspiro[3.3]heptane framework, recent studies have demonstrated the use of robust and mild flow technology-assisted protocols for the synthesis of related strained spiro heterocycles. researchgate.netresearchgate.net For example, a two-step flow protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.netresearchgate.net This approach highlights the ability of flow chemistry to enable the use of reactive intermediates by generating and immediately consuming them in a subsequent reaction step, minimizing decomposition and side reactions. The scalability of flow processes is another key advantage; once a protocol is optimized on a laboratory scale, production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple systems in parallel), without the need for extensive re-optimization. spirochem.comscielo.br This inherent scalability is a major benefit for producing quantities of building blocks like this compound required for drug discovery programs. nih.gov

The table below compares key features of batch versus flow synthesis for a representative reaction in this class.

FeatureBatch SynthesisFlow Synthesis
Heat Transfer Limited by surface area-to-volume ratio; potential for hot spots.Excellent, due to high surface area-to-volume ratio.
Mass Transfer Dependant on stirring efficiency.Rapid and efficient mixing.
Safety Large volumes of reagents handled at once.Small reaction volumes at any given time, minimizing risk.
Scalability Often requires re-optimization of conditions.Linear scalability by extending run time or numbering-up. scielo.br
Process Control Less precise control over temperature and reaction time.Precise, automated control over all parameters. spirochem.com
Reaction Time Can be lengthy due to slow addition and heating/cooling cycles.Often significantly faster due to enhanced heat/mass transfer. syrris.com

Counterion Selection in Synthesis and Reactivity

Impact of Oxalate (B1200264) vs. Sulfonate Salts

In the synthesis of azaspiro[3.3]heptane derivatives, the selection of the acid for salt formation is a crucial step that affects both the handling of intermediates and the properties of the final product. While both oxalate and sulfonate salts are utilized, research on analogous compounds, such as 2-oxa-6-azaspiro[3.3]heptane, reveals distinct advantages for the use of sulfonic acids.

Historically, oxalate salts have been used for the isolation of the 2-oxa-6-azaspiro[3.3]heptane core. However, an improved synthetic approach highlights the benefits of isolating the compound as a sulfonic acid salt. thieme-connect.comthieme-connect.com This choice leads to a product with more favorable characteristics for subsequent chemical transformations. researchgate.netthieme.de The use of sulfonate salts, such as p-toluenesulfonate, can result in a more stable and soluble product compared to its oxalate counterpart. thieme-connect.comthieme-connect.comresearchgate.net This enhanced stability and solubility enable a broader range of reaction conditions to be employed during the functionalization of the azaspiro[3.3]heptane core. researchgate.net

The table below summarizes the comparative impact of using oxalate versus sulfonate salts based on findings for structurally related azaspiro[3.3]heptane cores.

Salt FormPropertyImpact on Synthesis and Functionalization
Oxalate Salt Lower SolubilityMay present challenges in purification and subsequent reactions requiring higher concentrations.
Lower StabilityCan limit the scope of applicable reaction conditions due to potential degradation.
Sulfonate Salt Higher SolubilityFacilitates easier handling and allows for a wider array of reaction conditions and solvent systems. thieme-connect.comthieme-connect.comresearchgate.net
Higher StabilityYields a more robust, crystalline, and well-defined product suitable for further chemical conversions. researchgate.netthieme.de

Solubility and Stability Considerations

The physicochemical properties of active pharmaceutical ingredients are profoundly influenced by their salt form, with solubility and stability being paramount. For amine-containing compounds like this compound, conversion to a salt form is a standard strategy to enhance these attributes.

Research on the analogous 2-oxa-6-azaspiro[3.3]heptane has demonstrated that its isolation as a sulfonic acid salt yields a product that is not only more stable but also more soluble than the corresponding oxalate salt. thieme-connect.comthieme-connect.comresearchgate.net The improved properties associated with the sulfonate salt provide significant advantages for its application as a building block in drug discovery. thieme.de A stable, crystalline, and more soluble salt form is easier to handle, purify, and store, and it behaves more predictably in subsequent synthetic steps. thieme.de

The enhanced solubility of sulfonate salts can be attributed to the properties of the sulfonic acid counter-ion. This improvement facilitates access to a wider range of reaction conditions for the spirobicyclic amine. thieme-connect.comresearchgate.net The stability of the salt is also a critical factor, as it ensures the integrity of the spirocyclic core during storage and synthesis. The development of a well-scalable approach to produce the 2-oxa-6-azaspiro[3.3]heptane as a stable and soluble sulfonate salt has made it more readily available for chemical conversions. thieme.de

The following table outlines the key solubility and stability considerations for the different salt forms of azaspiro[3.3]heptane derivatives.

ConsiderationOxalate SaltSulfonate Salt
Aqueous Solubility Generally lowerGenerally higher, improving suitability for various reaction conditions. thieme-connect.comresearchgate.net
Physical State Crystalline solidCrystalline solid, often described as more well-defined. thieme.de
Chemical Stability Less stableMore stable, allowing for a broader scope of chemical transformations. thieme-connect.comthieme-connect.comresearchgate.net
Handling & Storage May require more stringent conditions.More robust and easier to handle and store long-term.

Structure Activity Relationships Sar and Structural Analysis of Azaspiro 3.3 Heptane Derivatives

Conformational Analysis of Azaspiro[3.3]heptanes

The spiro[3.3]heptane framework, composed of two fused four-membered rings, imparts a significant degree of conformational rigidity. researchgate.netresearchgate.net Unlike six-membered rings such as piperidine (B6355638) or cyclohexane, which can adopt multiple chair and boat conformations, the azaspiro[3.3]heptane core has limited conformational freedom. researchgate.net This rigidity is a key feature in its utility as a scaffold in drug discovery. The four-membered rings within the structure can exhibit some degree of puckering. acs.org For instance, in the crystal structure of certain N-benzylamine derivatives of azaspiro[3.3]heptane, the azetidine (B1206935) ring shows a notable puckering with an angle (φ) of 27°. acs.org However, in many other derivatives, the four-membered heterocycles are considered to be essentially flat, with ring puckering angles of less than 7°. acs.org This relative planarity and rigidity help to precisely position substituents in space.

X-ray Crystallographic Structures

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structure of azaspiro[3.3]heptane derivatives. acs.orgnih.govfigshare.com These studies provide definitive confirmation of the spirocyclic nature of the molecules and detailed information on bond lengths, bond angles, and ring conformations. acs.org For example, the crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been determined, confirming its molecular structure. researchgate.netresearchgate.net In a study by Carreira and colleagues, X-ray analysis of several novel azaspiro[3.3]heptane derivatives revealed that while some rings like azetidine and dioxothietane can show marked puckering, other four-membered rings in the series are nearly flat. acs.org This structural information is crucial for understanding how these molecules will interact with biological targets at an atomic level. springernature.com

The table below presents selected crystallographic data for an exemplary azaspiro[3.3]heptane derivative, illustrating typical geometric parameters.

ParameterValueReference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 mdpi.com
a (Å)5.9308(2) mdpi.com
b (Å)10.9695(3) mdpi.com
c (Å)14.7966(4) mdpi.com
α (°)100.5010(10) mdpi.com
β (°)98.6180(10) mdpi.com
γ (°)103.8180(10) mdpi.com
Volume (ų)900.07(5) mdpi.com

Note: Data presented is for a representative heterocyclic compound to illustrate crystallographic parameters and may not be for Ethyl 2-azaspiro[3.3]heptane-6-carboxylate itself.

Stereochemical Outcomes in Derivatization

The synthesis of substituted azaspiro[3.3]heptanes is a key area of research for creating diverse chemical libraries for drug discovery. nih.govacs.org The stereochemistry of the final products is often dictated by the synthetic route and the nature of the starting materials. For instance, thermal [2+2] cycloaddition reactions have been employed to create spirocyclic β-lactams, which can then be reduced to yield 1-azaspiro[3.3]heptanes. researchgate.net The inherent structure of the azaspiro[3.3]heptane core can influence the facial selectivity of subsequent reactions, leading to predictable stereochemical outcomes. This is particularly important when introducing multiple substituents, as the relative orientation of these groups can dramatically affect biological activity.

Influence of Spirocyclic Structure on Binding Specificity

The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold is a significant advantage in designing molecules with high binding specificity. researchgate.netresearchgate.net Unlike more flexible scaffolds that can adopt numerous conformations, only a fraction of which may be active, the conformationally constrained azaspiro[3.3]heptane presents a more defined shape to a biological target. researchgate.net This pre-organization can lead to a lower entropic penalty upon binding, potentially increasing binding affinity. nih.gov For example, in a series of SOS1 agonists, the replacement of a piperazine (B1678402) ring with a 2,6-diazaspiro[3.3]heptane resulted in a 3-fold improvement in binding. nih.gov This was attributed to the increased rigidity of the spirocycle and an enhanced ionic interaction with the protein target. nih.gov X-ray crystal structures have shown that key interactions can be conserved despite the geometric changes introduced by the spirocyclic core. nih.gov

Impact of Modifications on Biological Characteristics

Modifying the substituents on the azaspiro[3.3]heptane core can have a profound impact on the biological properties of the resulting compounds. nih.gov These modifications can tune the molecule's potency, selectivity, and pharmacokinetic profile. For instance, the incorporation of a 2-azaspiro[3.3]heptane moiety in place of a piperidine ring in certain compounds led to a 10-fold improvement in the antiproliferative activity against MCF-7 cancer cells. nih.gov Conversely, in another case, this substitution proved to be detrimental, causing a 10-fold decrease in activity as a negative allosteric modulator of mGlu2. nih.gov These examples highlight that the effect of this structural modification is highly dependent on the specific biological target and the surrounding molecular context. The introduction of the azaspiro[3.3]heptane framework has also been shown to improve metabolic stability in some instances. researchgate.net

Rigidity and Predictable Vectorization in Drug Design

The rigidity of the azaspiro[3.3]heptane scaffold is a highly desirable trait in modern drug design. researchgate.netresearchgate.net This rigidity allows for "predictable vectorization," meaning that substituents can be placed in well-defined positions and orientations in three-dimensional space. researchgate.net This is a significant advantage over more flexible scaffolds, where the spatial orientation of substituents is less certain. By providing precise exit vectors for functional groups, medicinal chemists can more rationally design molecules to interact with specific residues in a protein's binding site, leading to enhanced potency and selectivity. researchgate.netresearchgate.net This "escape from flatland" by moving towards more three-dimensional structures is a key strategy for improving the quality of drug candidates. univ.kiev.ua

Lipophilicity and Basicity Modulation in Spiro-Analogues

The introduction of an azaspiro[3.3]heptane core can significantly modulate the physicochemical properties of a molecule, particularly its lipophilicity (logD) and basicity (pKa). nih.govnih.gov In many cases, replacing a piperidine or piperazine with an azaspiro[3.3]heptane derivative can lead to a decrease in lipophilicity, which is often a desirable outcome in drug discovery as it can improve solubility and reduce off-target effects. nih.govnih.gov This reduction in logD can be as much as -1.0 unit. nih.govacs.org This phenomenon is somewhat counterintuitive as it involves the net addition of a carbon atom. nih.govnih.gov The decrease in lipophilicity is often rationalized by an increase in the basicity of the nitrogen atom in the spirocycle. nih.govacs.org However, this trend is not universal. For N-linked 2-azaspiro[3.3]heptanes, an increase in logD of up to +0.5 has been observed, which is more consistent with the addition of a carbon atom. nih.govnih.govacs.org

The following table summarizes the observed changes in lipophilicity (ΔlogD7.4) when replacing common heterocycles with azaspiro[3.3]heptane analogues.

Heterocycle ReplacementType of LinkageΔlogD7.4 RangeReference
Morpholine (B109124), PiperazineTerminal-0.2 to -1.1 nih.gov
PiperidineC-linked-0.2 to -1.1 nih.gov
PiperidineN-linked+0.2 to +0.5 nih.govnih.govacs.org

These modifications to lipophilicity and basicity are critical considerations in optimizing the drug-like properties of a lead compound. nih.gov

Effects of Spirocyclic Center on logD7.4

The introduction of an azaspiro[3.3]heptane core as a replacement for common heterocycles like morpholines, piperidines, and piperazines has a notable and somewhat counterintuitive effect on lipophilicity, measured as the distribution coefficient at pH 7.4 (logD7.4). Research indicates that in most cases, replacing a six-membered ring with a spirocyclic center lowers the measured logD7.4. nih.govnih.govresearchgate.net This reduction can be as significant as -1.0, which is unexpected given that the net change to the molecule is the addition of a carbon atom. nih.govnih.gov

This phenomenon is generally rationalized by an increase in the basicity of the nitrogen atom within the spirocyclic structure. nih.govresearchgate.net However, a critical exception to this trend has been observed. For N-linked 2-azaspiro[3.3]heptanes, the logD7.4 was found to increase by +0.2 to +0.5. nih.govnih.govresearchgate.net This increase is more consistent with the expected effect of adding a carbon atom to the molecule. nih.gov

Structural ChangeObserved Effect on logD7.4Reference
Replacement of Piperidine/Morpholine with Azaspiro[3.3]heptaneDecrease of up to -1.0 nih.govnih.govresearchgate.net
Use of N-Linked 2-Azaspiro[3.3]heptaneIncrease of +0.2 to +0.5 nih.govnih.govresearchgate.net

Changes in pKa due to Structural Topology

The structural topology of the azaspiro[3.3]heptane system is directly linked to its basicity (pKa), which in turn influences its lipophilicity (logD7.4). The lowering of logD7.4 observed in many azaspiro[3.3]heptane derivatives is attributed to the increased basicity of the scaffold compared to analogous six-membered heterocycles. nih.govnih.govresearchgate.net A higher pKa means the compound is more protonated at a physiological pH of 7.4. This increased ionization leads to greater aqueous solubility and, consequently, a lower distribution coefficient between octanol (B41247) and water.

The rigid, strained four-membered rings of the spiro[3.3]heptane system alter the geometry and electronic environment of the nitrogen atom compared to the more flexible chair and boat conformations of a piperidine ring. This conformational restriction can influence the availability of the nitrogen's lone pair of electrons for protonation, leading to a higher pKa. While specific experimental pKa values for this compound are not detailed in the provided search results, the general principle of increased basicity for this class of compounds is a key finding of SAR studies. nih.govnih.govresearchgate.net For context, a related but different compound, 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylic acid, has a predicted pKa of 4.58 ± 0.20. guidechem.com

Compound ClassGeneral Effect on Basicity (pKa)RationaleReference
Azaspiro[3.3]heptane Derivatives (vs. Piperidines)Increased BasicityStructural and topological differences of the spirocyclic system affect the nitrogen atom's electronic environment. nih.govnih.govresearchgate.net

Medicinal Chemistry Applications of Azaspiro 3.3 Heptane Scaffolds

Use as Building Blocks for Complex Molecules

Azaspiro[3.3]heptane derivatives are increasingly utilized as versatile building blocks for the synthesis of complex molecular architectures in drug discovery. nih.govacs.org Their significance lies in their ability to introduce novel, three-dimensional, Fsp³-rich character into potential drug candidates, a strategy known to improve clinical success rates by enhancing potency, selectivity, and solubility. nih.govuniv.kiev.ua The rigid spirocyclic system provides well-defined exit vectors, allowing for predictable spatial arrangement of substituents and facilitating the exploration of previously inaccessible chemical space. researchgate.netsigmaaldrich.com

Synthetic chemists have developed robust and scalable routes to access a variety of functionalized azaspiro[3.3]heptanes, including those with multiple points for chemical modification. nih.govresearchgate.netresearchgate.net This accessibility allows for their incorporation into diverse molecular scaffolds, serving as alternatives to more traditional, flexible, or planar ring systems like piperidine (B6355638) or cyclohexane. researchgate.netresearchgate.net The inherent strain and unique conformation of the dual four-membered ring system make these compounds attractive for creating novel pharmacophores. researchgate.netresearchgate.net

Scaffold Hopping Strategies

Scaffold hopping is a prominent strategy in medicinal chemistry where a core molecular structure (scaffold) of a known active compound is replaced with a different, often structurally novel, scaffold to discover new drug candidates with improved properties. The azaspiro[3.3]heptane core has emerged as an effective tool for this purpose, particularly as a bioisostere for the piperidine ring. univ.kiev.uaresearchgate.net

Bioisosteric replacement with azaspiro[3.3]heptane allows chemists to retain or enhance the biological activity of a parent molecule while altering its physicochemical properties. univ.kiev.ua For instance, substituting a piperidine ring with an azaspiro[3.3]heptane can lead to:

Improved Metabolic Stability: The spirocyclic nature can be more resistant to metabolic enzymes that typically target piperidine-containing structures. univ.kiev.ua

Enhanced 3D Profile: It moves away from the "flatland" of aromatic structures, providing a more defined three-dimensional shape that can lead to better target engagement and selectivity. univ.kiev.ua

Novel Intellectual Property: Creating analogues with this scaffold can lead to new, patent-free compounds. researchgate.net

This strategy has been successfully applied in the development of analogues for existing drugs, demonstrating the utility of the azaspiro[3.3]heptane framework in generating next-generation therapeutics. researchgate.netresearchgate.net

Design of Novel Drug Candidates

The unique structural and physicochemical properties of the azaspiro[3.3]heptane scaffold have been leveraged in the rational design of new drug candidates across various therapeutic areas.

A notable application of the azaspiro[3.3]heptane scaffold is in the development of analogues of the local anesthetic drug, Bupivacaine. researchgate.netresearchgate.net In the original drug, a piperidine ring is a key structural feature. researchgate.net By replacing this piperidine fragment with a 2-azaspiro[3.3]heptane core, researchers have created novel analogues with modified pharmacological profiles. univ.kiev.uaresearchgate.net

Studies have shown that this substitution can result in compounds with comparable anesthetic activity to Bupivacaine. researchgate.net In some cases, these analogues exhibit enhanced duration of action and, importantly, can display significantly lower toxicity. univ.kiev.uaresearchgate.net The incorporation of the Fsp³-rich spirocyclic motif also influences properties like lipophilicity and water solubility, which are critical for a drug's performance. researchgate.net

Table 1. Comparison of Bupivacaine and its Azaspiro[3.3]heptane Analogue
PropertyBupivacaine (Piperidine Core)Azaspiro[3.3]heptane AnalogueReference
Anesthetic ActivityActiveComparable or enhanced activity researchgate.netresearchgate.net
ToxicityBaselinePotentially lower (up to 5-times) researchgate.net
Water SolubilityBaselineIncreased researchgate.net
Duration of ActionStandardPotentially longer univ.kiev.ua

The azaspiro[3.3]heptane scaffold is also integral to the synthesis of next-generation antibiotics. For example, a derivative, 2-oxa-6-azaspiro[3.3]heptane, serves as a key starting material for the potent anti-tuberculosis drug candidate TBI-223. acs.orgnih.gov TBI-223 is an oxazolidinone antibiotic, a class that includes the FDA-approved drug Linezolid. acs.org

Linezolid, while effective, can exhibit toxicity that limits its long-term use. acs.org TBI-223 was designed as an analogue with a potentially improved safety profile. acs.orgnewtbdrugs.org The incorporation of the spirocyclic moiety is a key structural modification intended to achieve similar therapeutic impact without the unwanted toxicity. acs.org Researchers have developed practical and scalable synthetic routes to produce the necessary 2-oxa-6-azaspiro[3.3]heptane intermediate, demonstrating the feasibility of using this scaffold in large-scale pharmaceutical manufacturing. acs.orgnih.gov

In cancer therapy, targeting multiple signaling pathways simultaneously is a key strategy to overcome drug resistance. The epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R) are two receptor tyrosine kinases whose pathways often exhibit crosstalk, allowing cancer cells to evade therapies that target only one receptor. nih.govnih.gov Therefore, the development of dual inhibitors targeting both EGFR and IGF-1R is an area of intense research. researchgate.netresearchgate.net

The design of such dual inhibitors often relies on the exploration of novel molecular scaffolds to achieve the desired activity and selectivity profile. While specific examples detailing the use of Ethyl 2-azaspiro[3.3]heptane-6-carboxylate for this dual target are not prominent, the principles of kinase inhibitor design suggest its potential. Versatile building blocks that provide unique 3D geometries are crucial for exploring the structure-activity relationships required to inhibit two distinct kinase targets effectively. researchgate.net The azaspiro[3.3]heptane scaffold, with its proven utility as a diverse building block, represents a promising platform for designing novel dual kinase inhibitors aimed at overcoming resistance in cancer treatment. researchgate.netresearchgate.net

Modulation of Physicochemical and Biochemical Properties

A primary driver for incorporating the azaspiro[3.3]heptane scaffold into drug candidates is its ability to favorably modulate key physicochemical and biochemical properties. researchgate.net Compared to more conventional cyclic amines, this strained spirocyclic system offers a distinct set of advantages that can translate into improved drug-like qualities. researchgate.netsigmaaldrich.com

Key property modulations include:

Increased Aqueous Solubility: The polar nature of the scaffold can enhance water solubility, a critical factor for drug formulation and bioavailability. researchgate.netsigmaaldrich.com

Enhanced Metabolic Stability: The compact and rigid structure can be less susceptible to metabolic degradation by enzymes like cytochrome P450s compared to more flexible aliphatic rings. univ.kiev.ua

Controlled Lipophilicity: Functionalization of the scaffold allows for the fine-tuning of a molecule's lipophilicity, which is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. univ.kiev.uaresearchgate.net

Improved 3D Shape (Fsp³ Character): The scaffold is rich in sp³-hybridized carbons, contributing to a more three-dimensional molecular shape. This is strongly associated with higher clinical success rates, as it can lead to improved target binding and selectivity. nih.govuniv.kiev.ua

Table 2. Physicochemical and Biochemical Property Modulation by the Azaspiro[3.3]heptane Scaffold
PropertyEffect of IncorporationReference
Aqueous SolubilityIncreased researchgate.netsigmaaldrich.com
Metabolic StabilityPotentially increased univ.kiev.uasigmaaldrich.com
LipophilicityCan be fine-tuned univ.kiev.uaresearchgate.net
Fsp³ CharacterIncreased nih.govuniv.kiev.ua
Molecular RigidityIncreased, providing predictable exit vectors researchgate.net

Exploration of Novel Chemical Space

The rigid, three-dimensional nature of the azaspiro[3.3]heptane core, as seen in this compound, is a key feature that allows medicinal chemists to explore novel chemical space. bohrium.com Traditional drug discovery has often been dominated by "flat," aromatic molecules. The spirocyclic structure, characterized by a central quaternary carbon connecting two rings, inherently introduces a higher fraction of sp³ hybridized carbons. bldpharm.com This increased sp³ character is a measure of molecular complexity and three-dimensionality, which is often associated with a higher probability of success in clinical development. bldpharm.com

By providing a stable and predictable geometric framework, azaspiro[3.3]heptane scaffolds serve as valuable building blocks. nih.govnih.gov They can be used as bioisosteres—substitutes for other chemical groups—to create new molecular entities with unique shapes and properties. researchgate.netnih.gov For instance, the 2-azaspiro[3.3]heptane moiety can be considered an alternative to the more common piperidine ring, a structure found in many FDA-approved drugs. rsc.orgnih.gov This substitution allows for the creation of novel, patent-free drug analogues with potentially improved characteristics. nih.govenamine.net

The defined spatial arrangement of substituents on the azaspiro[3.3]heptane core allows for precise "vectorization," enabling the design of molecules that can interact with biological targets in novel ways. uniba.itresearchgate.net This exploration of new 3D chemical space can lead to the discovery of drugs that act on new biological targets or interact with existing targets with greater specificity. nih.gov

Enhancing Drug-Likeness and Target Selectivity

The incorporation of azaspiro[3.3]heptane scaffolds can significantly improve the physicochemical properties of drug candidates, a concept known as enhancing "drug-likeness." uniba.itresearchgate.net These properties are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Key improvements associated with azaspiro[3.3]heptane scaffolds include:

Increased Solubility: The non-planar, polar nature of the azaspiro[3.3]heptane core often leads to greater aqueous solubility compared to more linear or aromatic analogues. researchgate.netrsc.org

Modulated Lipophilicity: While adding carbon atoms, the unique 3D structure of azaspiro[3.3]heptanes can sometimes lead to a decrease in lipophilicity (LogD), which can be beneficial for optimizing a drug's ADME profile. univ.kiev.ua

Metabolic Stability: The strained ring system and the quaternary spiro-center can make these scaffolds more resistant to metabolic degradation by enzymes in the body, potentially leading to a longer duration of action. uniba.itresearchgate.net

The rigid conformation of the azaspiro[3.3]heptane scaffold also plays a critical role in enhancing target selectivity. uniba.it By locking substituents into specific spatial orientations, the molecule can be designed to fit more precisely into the binding site of its intended biological target, much like a key fits into a lock. This precise fit can minimize interactions with off-target proteins, which is a common cause of unwanted side effects. bldpharm.com For example, replacing a flexible piperazine (B1678402) ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate resulted in a significant improvement in selectivity for the intended PARP-1 target over other members of the PARP family, leading to reduced off-target cytotoxicity. bldpharm.comrsc.org

Table 1: Comparison of Physicochemical Properties This table presents illustrative data based on general findings in the literature regarding the effect of incorporating azaspiro[3.3]heptane scaffolds.

Property Conventional Scaffold (e.g., Piperidine) Azaspiro[3.3]heptane Analogue Rationale for Change
Aqueous Solubility Lower Higher Increased polarity and 3D character disrupts crystal packing. researchgate.netrsc.org
Lipophilicity (LogP/LogD) Variable Generally Lower or Modulated The 3D structure can shield hydrophobic surfaces. univ.kiev.ua
Metabolic Stability Susceptible to ring oxidation Generally Higher Steric hindrance at the spiro-center can block metabolic enzymes. uniba.it
Fraction of sp³ Carbons (Fsp³) Lower Higher Inherent property of the spirocyclic, non-aromatic structure. bldpharm.com

Table 2: Mentioned Compounds

Compound Name
This compound

Computational and Theoretical Studies on Azaspiro 3.3 Heptane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. mdpi.comekb.eg This approach allows for the calculation of a molecule's electronic energy, electron density, and other properties with a favorable balance of accuracy and computational cost. mdpi.com

In the context of azaspiro[3.3]heptane systems, DFT calculations are employed to:

Optimize the molecular geometry to find the lowest energy conformation.

Calculate the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.

Determine the energies of frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's reactivity and electronic properties. cam.ac.uk

Simulate spectroscopic properties, such as NMR and IR spectra, to aid in experimental characterization.

These fundamental calculations provide the basis for more complex computational studies, including the prediction of reaction pathways and the investigation of mechanistic details. nih.gov The choice of functional and basis set is critical in DFT calculations and significantly affects the results. nih.gov

Computational Method Application in Studying Azaspiro[3.3]heptane Systems
Density Functional Theory (DFT)Calculation of ground-state energy, electron density, molecular geometry, and frontier orbital energies. nih.govmdpi.com
Time-Dependent DFT (TD-DFT)Simulation of UV-Visible spectra and electronic excitation properties. cam.ac.uk
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of reaction events and enzyme catalysis involving the spirocyclic scaffold. mdpi.com

Prediction of Reaction Pathways and Rate-Limiting Steps

Computational chemistry provides powerful tools for mapping potential reaction pathways and identifying the most energetically favorable routes for the synthesis of complex molecules like azaspiro[3.3]heptanes. arxiv.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for a proposed reaction.

This computational analysis helps to:

Evaluate the thermodynamic feasibility of different synthetic routes.

Identify the transition state with the highest energy, which corresponds to the rate-limiting step of the reaction.

Predict the stereoselectivity and regioselectivity of a reaction by comparing the activation energies of competing pathways. arxiv.org

For instance, the synthesis of the core 1-azaspiro[3.3]heptane scaffold has been achieved via a thermal [2+2] cycloaddition between an exocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is then reduced. rsc.orgnih.gov Computational models can be used to investigate the mechanism of this key cycloaddition step, helping to rationalize its efficiency and outcomes. The use of machine learning and neural network potentials is an emerging strategy to expedite the exploration of complex reaction networks and identify plausible pathways. arxiv.orgarxiv.org

Mechanistic Investigations through Computational Models

Beyond predicting what reactions might occur, computational models offer a molecular-level view of how they occur. mdpi.com For azaspiro[3.3]heptane derivatives, these investigations are crucial for optimizing reaction conditions and developing novel synthetic methodologies.

Mechanistic studies typically involve:

Transition State Searching: Locating the exact geometry and energy of the transition state connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the corresponding reactant and product, confirming the connection between them.

Analysis of Molecular Orbitals: Examining the interaction of molecular orbitals during the reaction to understand the nature of bond formation and cleavage.

A notable example in a related system is the "strain-relocating" semipinacol rearrangement used to form spiro[3.3]heptan-1-ones. nih.gov Computational models could be used to elucidate the mechanism, likely proceeding through a cyclopropylcarbinyl cation intermediate, and explain the observed high regio- and stereospecificity. nih.gov

Studies on Strain and Rigidity of Spiro Heterocycles

A defining feature of the spiro[3.3]heptane scaffold is its high degree of strain and conformational rigidity, stemming from the fusion of two four-membered rings at a central quaternary carbon. rsc.org This rigidity is of significant interest in medicinal chemistry because it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. rsc.orguniba.it

Computational studies allow for the quantification of this strain and rigidity:

Strain Energy Calculations: By comparing the energy of the spirocycle to a hypothetical strain-free reference compound, the total ring strain can be calculated.

Conformational Analysis: While highly rigid, the four-membered rings can undergo a slight puckering. Computational methods can map the energy landscape of these minor conformational changes.

Geometric Parameter Analysis: DFT and other methods provide precise values for bond lengths, bond angles, and dihedral angles, which deviate significantly from those in unstrained aliphatic systems and are direct consequences of the ring strain.

The inherent structural characteristics of strained spiro heterocycles can confer beneficial physicochemical properties, such as improved metabolic stability. rsc.org The well-defined three-dimensional structure and predictable exit vectors of these scaffolds make them valuable for drug design. rsc.orguniba.it

Prediction of Bioisosteric Potential

Azaspiro[3.3]heptanes are frequently explored as "bioisosteres"—substituents or groups with similar physical or chemical properties that impart comparable biological responses. Specifically, they are considered three-dimensional, rigid analogs of common saturated heterocycles like piperidine (B6355638), piperazine (B1678402), and morpholine (B109124). rsc.orgnih.gov

Computational models are essential for predicting and rationalizing the bioisosteric potential of the azaspiro[3.3]heptane core:

Shape and Overlay Analysis: The three-dimensional shape and electrostatic potential of an azaspiro[3.3]heptane derivative can be computationally compared to its non-strained counterpart. Minimum energy conformations are calculated and overlaid to assess geometric similarity. nih.gov

Property Calculation: Key physicochemical properties such as lipophilicity (logP/logD), solubility, and basicity (pKa) can be predicted. researchgate.net

Vector Analysis: The rigid scaffold places substituents along well-defined vectors, which can be computationally modeled to predict interactions with a target protein. uniba.it

Studies have shown that while 2-azaspiro[3.3]heptane can be an effective bioisostere for piperidine, significant geometric changes can occur. rsc.org For example, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane increases the distance between the two nitrogen atoms by approximately 1.3 Å and induces a twist of about 90°. nih.gov Such alterations, predicted through computational overlays, can lead to a dramatic loss of biological activity if the precise geometry of the original ring is crucial for target binding. nih.gov

Scaffold Comparison Property Observation from Computational & Experimental Studies Reference
2-Azaspiro[3.3]heptane vs. PiperidineBioisosterismConsidered a more water-soluble and rigid bioisostere. rsc.org
2,6-Diazaspiro[3.3]heptane vs. PiperazineN-to-N DistanceIncreases by ~1.3 Å in the spirocyclic analog. nih.gov
2,6-Diazaspiro[3.3]heptane vs. PiperazineMolecular GeometryInduces a ~90° twist in the molecule's exit vectors. nih.gov
N-Linked 2-azaspiro[3.3]heptane vs. N-Linked PiperidineLipophilicity (logD7.4)Increases by +0.2 to +0.5, contrary to other replacements. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.